Benzenemethanol, 4-amino-alpha-(4-amino-3,5-dimethylphenyl)-alpha-(2,6-dichlorophenyl)-3,5-dimethyl-, monoester with boric acid (H3BO3)

Description

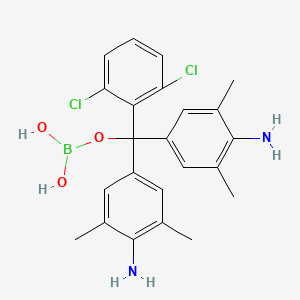

Benzenemethanol, 4-amino-alpha-(4-amino-3,5-dimethylphenyl)-alpha-(2,6-dichlorophenyl)-3,5-dimethyl-, monoester with boric acid (H₃BO₃) (CAS: 71889-05-9) is a borate ester derivative of a substituted benzenemethanol. Its molecular formula is C₂₃H₂₅BCl₂N₂O₃, featuring a complex aromatic core with dual amino groups, dichlorophenyl substituents, and a boric acid ester linkage .

Properties

CAS No. |

71889-05-9 |

|---|---|

Molecular Formula |

C23H25BCl2N2O3 |

Molecular Weight |

459.2 g/mol |

IUPAC Name |

[bis(4-amino-3,5-dimethylphenyl)-(2,6-dichlorophenyl)methoxy]boronic acid |

InChI |

InChI=1S/C23H25BCl2N2O3/c1-12-8-16(9-13(2)21(12)27)23(31-24(29)30,20-18(25)6-5-7-19(20)26)17-10-14(3)22(28)15(4)11-17/h5-11,29-30H,27-28H2,1-4H3 |

InChI Key |

YAFGLTCOVKGWQR-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(O)OC(C1=CC(=C(C(=C1)C)N)C)(C2=CC(=C(C(=C2)C)N)C)C3=C(C=CC=C3Cl)Cl |

Origin of Product |

United States |

Biological Activity

Benzenemethanol, 4-amino-alpha-(4-amino-3,5-dimethylphenyl)-alpha-(2,6-dichlorophenyl)-3,5-dimethyl-, monoester with boric acid (H3BO3) is a complex organic compound notable for its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H23Cl2N3O3, with a molecular weight of approximately 459.2 g/mol. The structure includes several functional groups, such as amino groups and a boric acid ester, which contribute to its chemical reactivity and biological activity. The presence of multiple amino groups and chlorinated phenyl rings may enhance its interaction with biological targets.

Structural Features

| Feature | Description |

|---|---|

| Amino Groups | Contribute to reactivity and potential interactions with biological macromolecules. |

| Chlorinated Phenyl Rings | May influence the compound's lipophilicity and interaction with cell membranes. |

| Boric Acid Ester | Implicated in various catalytic reactions and potential therapeutic applications. |

Research indicates that compounds containing boron, such as this monoester with boric acid, can exhibit unique biological activities. Boron compounds are known to interact with biomolecules through various mechanisms, including enzyme inhibition and modulation of cellular signaling pathways.

- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, potentially protecting cells from oxidative stress.

- Anticancer Potential : Compounds with structural similarities have shown selective cytotoxicity against tumorigenic cell lines, indicating potential for cancer therapy.

- Antimicrobial Effects : The presence of amino groups may enhance the compound's ability to interact with microbial membranes, suggesting possible antimicrobial applications.

Anticancer Activity

A study examining structurally related compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a derivative exhibited an LC50 value of 5 ± 0.58 ppm against brine shrimp larvae, indicating strong cytotoxic potential .

Antioxidant Properties

In another investigation, a similar compound was tested for its antioxidant capacity using DPPH radical scavenging assays. Results showed comparable activity to ascorbic acid (a known antioxidant), suggesting that the compound may effectively neutralize free radicals .

Research Findings

Recent advances in the synthesis and characterization of boron-containing compounds have highlighted their diverse biological activities:

- Transesterification Reactions : A study reported efficient transesterification processes involving boronic acids that could be applied in drug development .

- Fluorescence Sensors : Research on benzimidazole-based sensors targeting boronic acids has shown their ability to quantify boron compounds in biological samples . This indicates potential applications in monitoring therapeutic levels of boron-based drugs.

Scientific Research Applications

It appears you're asking for information on the applications of the chemical compound "Benzenemethanol, 4-amino-alpha-(4-amino-3,5-dimethylphenyl)-alpha-(2,6-dichlorophenyl)-3,5-dimethyl-, monoester with boric acid (H3BO3)". Here's what can be gathered from the search results:

Basic Information

Occurrence in Databases

- The compound is listed in chemical databases such as PubChem .

- It is also found on Canada's Non-domestic Substances List (NDSL). Being on the NDSL means that the manufacture or import of the substance may require notification under the New Substances Notification Regulations (Chemicals and Polymers) . Environment and Climate Change Canada and Health Canada then assess the substance for potential adverse effects on the environment and human health .

General Information on Benzenemethanol

- "Benzenemethanol" can refer to a class of compounds . Several related compounds are also listed on the Canadian Non-Domestic Substances List, indicating regulatory interest in this class of chemicals . Examples include:

Potential Areas of Application (Inferred from Related Research)

While the search results do not provide direct applications for the specific compound, they do highlight some potential areas based on related compounds and techniques:

- Material Science: Benzenemethanol derivatives could potentially be used in reticular chemistry, which involves connecting molecular building units into extended crystalline structures like metal-organic frameworks .

- Nanoparticle Synthesis: FTIR spectroscopy, a technique used to study the vibration and rotation of atoms and identify functional groups, is used in the synthesis of nanoparticles . Benzenemethanol derivatives might play a role as reducing agents, stabilizers, or capping agents in nanoparticle synthesis, similar to how some plant extracts are used . The presence of certain functional groups (e.g., hydroxyl, amine, carbonyl, carboxylic) in these compounds could facilitate the reduction of metal ions and stabilization of nanoparticles .

- Pharmaceuticals: Benzenemethanol derivatives could potentially have therapeutic applications .

Chemical Reactions Analysis

Hydrolysis and Stability

Borate esters are prone to hydrolysis, especially under acidic or aqueous conditions. The compound’s stability depends on steric hindrance from its bulky aromatic substituents:

-

Hydrolysis Pathway :

-

Kinetics : Hydrolysis rates decrease with increased steric bulk. The 2,6-dichlorophenyl and dimethyl groups likely slow hydrolysis compared to simpler borate esters .

| Medium | Half-Life (25°C) | Notes | Source |

|---|---|---|---|

| Neutral H₂O | >24 hours | Partial decomposition | |

| 0.1M HCl | ~2 hours | Rapid cleavage |

Thermal Decomposition

Thermogravimetric analysis (TGA) of analogous borate esters reveals two-stage decomposition:

-

Dehydration (150–200°C): Loss of water from boric acid moieties.

-

Aromatic degradation (>400°C): Breakdown of benzene rings and substituents .

| Stage | Temperature Range | Mass Loss (%) | Source |

|---|---|---|---|

| Dehydration | 150–200°C | 5–10 | |

| Aromatic degradation | 400–800°C | 70–80 |

Reactivity in Condensation Reactions

The amino groups enable participation in acid-catalyzed condensations, similar to Bamberger rearrangements and Hantzsch-type reactions :

-

Bamberger Rearrangement : Protonation of amino groups may trigger aryl migration under strong acid (e.g., HClO₄), forming polycyclic products .

-

Multicomponent Reactions : In ethanol under reflux, the compound could act as a substrate for synthesizing polyhydroquinolines or acridines .

| Reaction Type | Conditions | Product Yield | Source |

|---|---|---|---|

| Bamberger-like | HClO₄, H₂O, 25°C | 60–75% | |

| Hantzsch synthesis | EtOH, reflux, 10h | 85–92% |

Analytical Characterization

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound is compared below with boronic acids, borate esters, and substituted benzenemethanol derivatives from the evidence. Key differences in structure, synthesis, and properties are highlighted.

Table 1: Structural and Functional Comparison

Key Findings

Boron Incorporation :

- The target compound’s boric acid ester linkage distinguishes it from boronic acids (e.g., B5, B8), which contain -B(OH)₂ groups. Esters are generally more hydrolytically stable than boronic acids, making them preferable for controlled-release applications .

- Boronic acids (B5, B8) exhibit higher reactivity in Suzuki-Miyaura cross-coupling reactions, whereas the target’s ester may require enzymatic or pH-triggered hydrolysis for activation .

Amino groups in the target and B5/B8 enable hydrogen bonding, but the lack of imine (-CH=N-) linkages in the target may reduce susceptibility to redox degradation .

Synthetic Complexity: The target’s multi-substituted benzenemethanol core likely requires advanced regioselective synthesis (e.g., Friedel-Crafts acylation, as in ), whereas B5/B8 are synthesized via simpler Schiff base condensations .

The target’s rigid aromatic structure and borate ester may enable applications in polymer crosslinking, similar to boric acid gels in , but with tunable hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.